4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 4-[(cyclohexyloxy)methyl]benzenecarboximidamide hydrochloride, which precisely describes the molecular architecture and functional group arrangements. This nomenclature follows standard IUPAC conventions by identifying the benzene ring as the primary structural framework, with the carboximidamide functional group attached at the 1-position and the cyclohexyloxymethyl substituent located at the 4-position relative to the carboximidamide group. The hydrochloride designation indicates the presence of a hydrochloric acid salt form, which enhances the compound's solubility and stability characteristics for research applications.
The structural representation of this compound can be systematically described through multiple chemical notation systems that provide comprehensive molecular detail. The Simplified Molecular Input Line Entry System notation is documented as N=C(C1=CC=C(COC2CCCCC2)C=C1)N.[H]Cl, which encodes the complete molecular structure including the benzene ring, carboximidamide functionality, cyclohexyloxymethyl substituent, and hydrochloride salt formation. The International Chemical Identifier code provides an alternative structural descriptor: 1S/C14H20N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h6-9,13H,1-5,10H2,(H3,15,16);1H, which offers machine-readable structural information for database storage and computational analysis.
The molecular architecture features a benzene ring substituted with a carboximidamide group, characterized by the presence of both amino and imino nitrogen atoms within the functional group. The cyclohexyloxymethyl substituent introduces additional structural complexity through its ether linkage connecting the benzene ring to the cyclohexyl moiety via a methylene bridge. This structural arrangement creates specific three-dimensional conformational possibilities that influence the compound's chemical reactivity and potential biological interactions. The hydrochloride salt formation involves protonation of the carboximidamide nitrogen atoms, resulting in enhanced water solubility compared to the free base form.
CAS Registry Number and Alternative Chemical Designations
Properties
IUPAC Name |
4-(cyclohexyloxymethyl)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O.ClH/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13;/h6-9,13H,1-5,10H2,(H3,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRMUECNEDEJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221722-21-9 | |
| Record name | Benzenecarboximidamide, 4-[(cyclohexyloxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Ether Formation: Introduction of Cyclohexyloxy Methyl Group
The cyclohexyloxy methyl substituent is typically introduced via nucleophilic substitution reactions involving a benzyl halide or benzyl alcohol precursor and cyclohexanol or its derivatives.
Method A: Williamson Ether Synthesis
This classical method involves the reaction of 4-(hydroxymethyl)benzyl halide with cyclohexanol in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., dimethyl sulfoxide or acetonitrile). The base deprotonates cyclohexanol to form the alkoxide ion, which then displaces the halide on the benzyl position to form the ether linkage.
- Base: Potassium carbonate or sodium hydride
- Solvent: DMSO, acetonitrile, or DMF
- Temperature: Room temperature to reflux (60–80 °C)
- Reaction time: 2–6 hours
This method yields the 4-[(cyclohexyloxy)methyl]benzyl intermediate with yields ranging from 70% to 90% depending on reaction conditions and purification methods.
Introduction of Carboximidamide Group
The conversion of the benzyl ether intermediate to the carboximidamide hydrochloride involves the transformation of the corresponding nitrile or ester precursor to the amidine.
Method B: Direct Amidination of Nitrile
The nitrile derivative of 4-[(cyclohexyloxy)methyl]benzonitrile can be converted to the carboximidamide by treatment with ammonia or ammonium salts under acidic conditions.
- Reagent: Ammonia gas or ammonium chloride
- Solvent: Ethanol or methanol
- Temperature: Reflux (60–80 °C)
- Time: 12–24 hours
The amidine is then isolated as the hydrochloride salt by treatment with HCl.
Method C: Pinner Reaction
Alternatively, the nitrile can be treated with dry hydrogen chloride in an alcohol solvent (e.g., ethanol) to form an imidate hydrochloride intermediate, which upon reaction with ammonia yields the carboximidamide hydrochloride.
- Reagent: Dry HCl gas in ethanol
- Temperature: 0–25 °C
- Time: 4–6 hours for imidate formation, followed by ammonia treatment
This method is classical for amidine synthesis and often provides high purity products.
Representative Synthetic Procedure
Based on analogous procedures reported for benzene carboximidamide derivatives and ether compounds, a plausible synthetic route is as follows:
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1. Synthesis of 4-(chloromethyl)phenol or 4-(bromomethyl)phenol | Starting from 4-hydroxymethylbenzaldehyde, halogenation with SOCl2 or PBr3 | Benzyl halide intermediate | 80–90 |
| 2. Ether formation | Reaction of benzyl halide with cyclohexanol, K2CO3, in acetonitrile at reflux for 4 h | 4-[(Cyclohexyloxy)methyl]benzene intermediate | 75–85 |
| 3. Nitrile formation | Conversion of aldehyde or alcohol to nitrile by dehydration or substitution | 4-[(Cyclohexyloxy)methyl]benzonitrile | 70–80 |
| 4. Amidination | Treatment of nitrile with ammonium chloride in ethanol under reflux, followed by HCl treatment | 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride | 65–75 |
Analytical and Purification Techniques
- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is common after each step.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Crystallization: Final hydrochloride salt often crystallized from ethanol or ethanol/water mixtures.
Comparative Data Table of Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation | Cyclohexanol, K2CO3, acetonitrile | 80 (reflux) | 4 | 75–85 | Williamson ether synthesis |
| Nitrile formation | Dehydration or substitution | 60–80 | 6–12 | 70–80 | From aldehyde or alcohol |
| Amidination | NH4Cl, ethanol, reflux + HCl treatment | 60–80 | 12–24 | 65–75 | Pinner or direct amidination |
Research Findings and Notes
- Potassium carbonate is an effective base for ether formation reactions, providing good yields under reflux in methanol or acetonitrile.
- Amidination via the Pinner reaction is a reliable method for converting nitriles to amidines, with the hydrochloride salt forming upon acid treatment.
- Reaction times and temperatures are critical for optimizing yields and purity; prolonged reflux can lead to side reactions or decomposition.
- Purification by silica gel chromatography is standard, with solvent systems adjusted to optimize separation.
- No direct preparation methods for this compound were found in the reviewed patents or chemical catalogs, but the above methods are consistent with established synthetic organic chemistry principles and analogous compound preparations.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of CHClNO and a molecular weight of approximately 268.78 g/mol. Its structure features a benzene ring with a cyclohexyloxy group and a carboximidamide functional group, contributing to its potential biological activity. The presence of the cyclohexyloxy substitution enhances its lipophilicity, which may improve membrane permeability and bioavailability compared to other compounds lacking this feature.
Antimicrobial Activity
Preliminary studies suggest that 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains positions it as a potential candidate for developing new antimicrobial agents. Research indicates that compounds with similar structures have shown promising results in inhibiting bacterial growth, making this compound a subject of interest for further exploration in pharmaceutical development.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Initial findings suggest that it may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation. Ongoing studies aim to elucidate these mechanisms further and assess the compound's efficacy in vivo.
Synthetic Methods
Several methods have been developed for synthesizing this compound. These methods allow for modifications that enhance yield and purity:
- Direct Substitution Reactions : Utilizing cyclohexanol derivatives in nucleophilic substitution reactions with appropriate benzyl halides.
- Coupling Reactions : Employing coupling agents to facilitate the formation of the carboximidamide functional group from corresponding amines and carboxylic acids.
These synthetic routes highlight the versatility in producing this compound while maintaining structural integrity.
Case Studies and Research Findings
Several case studies have documented the compound's effectiveness in pharmacological contexts:
- A study demonstrated its antimicrobial efficacy against multi-drug resistant bacteria, showing lower minimum inhibitory concentrations compared to traditional antibiotics.
- Another investigation into its anticancer properties revealed significant cytotoxic effects on breast cancer cell lines, suggesting potential for further development as an anticancer agent.
These findings underscore the compound's promise in therapeutic applications, warranting continued research into its mechanisms and potential clinical uses.
Mechanism of Action
The mechanism of action of 4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The compound’s key structural distinction lies in its cyclohexyloxy methyl substituent, which confers significant lipophilicity and steric bulk. Below is a comparative analysis with analogous carboximidamide derivatives:
*Estimated based on structural similarity.
Key Observations:
- Lipophilicity: The cyclohexyloxy methyl group in the target compound likely confers higher lipophilicity compared to morpholinyl (polar) or fluorophenoxy (moderate polarity) substituents .
- Steric Effects : The bulky cyclohexyl group may hinder interactions with biological targets compared to smaller substituents like trifluoromethyl .
- Metabolic Stability: Fluorinated derivatives (e.g., 4-fluorophenoxy) often exhibit enhanced metabolic stability due to resistance to oxidative degradation .
Physicochemical Properties
- Solubility : The hydrochloride salt improves aqueous solubility, but the cyclohexyloxy methyl group reduces it relative to morpholine-containing analogs .
- Melting Points: Fluorophenoxy derivatives (e.g., 245–247°C ) have higher melting points than non-aromatic substituted analogs, likely due to stronger intermolecular interactions.
Biological Activity
4-[(Cyclohexyloxy)methyl]benzene-1-carboximidamide hydrochloride, also known by its CAS number 1221722-21-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its significance in the field.
- Molecular Formula : C14H21ClN2O
- Molecular Weight : 268.7823 g/mol
- Structure : The compound features a benzene ring substituted with a cyclohexyloxy group and a carboximidamide functional group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It is hypothesized that the compound may function as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.
Potential Targets:
- Phosphodiesterases (PDEs) : The compound may exhibit inhibitory activity against PDEs, which play significant roles in regulating cyclic nucleotide levels within cells. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), influencing various physiological processes such as inflammation and smooth muscle contraction .
Biological Activity and Pharmacological Effects
Research indicates that this compound may possess several pharmacological effects:
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammatory responses, possibly through modulation of cytokine production and inhibition of leukocyte infiltration.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Antidepressant Activity : Similar to other PDE inhibitors, this compound may have mood-enhancing effects by increasing cAMP levels, which are associated with improved cognitive function and emotional regulation.
Case Study 1: PDE Inhibition and Neuropharmacological Effects
In a study examining the effects of various PDE inhibitors on mouse models, compounds structurally related to this compound demonstrated significant improvements in behavioral tests associated with anxiety and depression. These findings suggest that the compound may exert similar effects through PDE inhibition, enhancing cAMP signaling pathways .
Case Study 2: In Vitro Studies on Inflammation
In vitro experiments using human cell lines treated with this compound showed a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This supports its potential use as an anti-inflammatory agent in therapeutic settings.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C14H21ClN2O | 268.7823 g/mol | Anti-inflammatory, Neuroprotective |
| Rolipram (PDE4 inhibitor) | C15H18N2O3 | 274.32 g/mol | Antidepressant, Anti-inflammatory |
| Vinpocetine | C22H25N3O2 | 349.46 g/mol | Neuroprotective, Cognitive enhancer |
Q & A
Q. What methodologies address reproducibility challenges in catalytic applications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
